![molecular formula C22H16BrClN2O2 B2479129 4-(4-bromobenzoyl)-7-chloro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 391219-03-7](/img/structure/B2479129.png)
4-(4-bromobenzoyl)-7-chloro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one
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Overview
Description
The compound “4-(4-bromobenzoyl)-7-chloro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one” is a complex organic molecule. It contains a diazepine ring, which is a seven-membered heterocyclic compound with two nitrogen atoms .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps and various reagents. For example, a related compound, N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-1H-pyrrole-2-carboxamide, was prepared as part of a five-step sequence from pyrrol-2-carbonitrile as a key synthetic intermediate . The synthesis of benzene derivatives often involves acylation and bromination .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. In general, diazepines can undergo a variety of reactions, including electrophilic aromatic substitution . The stoichiometry of these reactions can be analyzed using principles of reaction stoichiometry .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 4-(4-bromobenzoyl)-7-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one (also known as Oprea1_204304 or 4-(4-bromobenzoyl)-7-chloro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one):
Pharmacological Research
This compound is extensively studied for its potential pharmacological properties. It is a derivative of benzodiazepines, which are known for their anxiolytic, sedative, and muscle relaxant properties. Researchers are investigating its efficacy and safety profile in treating anxiety disorders, insomnia, and muscle spasms .
Neurochemical Studies
Given its structural similarity to other benzodiazepines, this compound is used in neurochemical studies to understand the modulation of GABA (gamma-aminobutyric acid) receptors. These studies help in elucidating the mechanisms of action of benzodiazepines and their effects on neurotransmission in the central nervous system .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a lead molecule for the development of new therapeutic agents. Researchers modify its structure to enhance its pharmacokinetic and pharmacodynamic properties, aiming to create more effective and safer drugs for various neurological and psychiatric conditions.
Drug Metabolism and Pharmacokinetics (DMPK)
Research in DMPK involves studying the absorption, distribution, metabolism, and excretion (ADME) of this compound. These studies are crucial for understanding its bioavailability, half-life, and metabolic pathways, which are essential for drug development and optimization.
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Mechanism of Action
Target of Action
It is structurally similar to bromfenac , a nonsteroidal anti-inflammatory drug (NSAID) that primarily targets Prostaglandin G/H synthase 2 . This enzyme, also known as Cyclooxygenase-2 (COX-2) , plays a crucial role in the production of prostaglandins, which are mediators of inflammation .
Mode of Action
The compound likely interacts with its targets by inhibiting the activity of COX-2, thereby blocking the synthesis of prostaglandins . This results in a reduction of inflammation, as prostaglandins have been shown in many animal models to mediate certain kinds of intraocular inflammation .
Biochemical Pathways
By inhibiting COX-2, the compound disrupts the prostaglandin synthesis pathway . This leads to a decrease in the production of prostaglandins, which in turn reduces inflammation. Prostaglandins are known to cause disruption of the blood-aqueous humor barrier, vasodilation, increased vascular permeability, leukocytosis, and increased intraocular pressure .
Pharmacokinetics
Bromfenac, a structurally similar compound, is known to be metabolized byCYP2C9 . Its main metabolite in urine is Bromfenac lactam . The elimination half-life of Bromfenac in aqueous humor is 1.4 hours, and it is excreted 82% in urine and 13% in feces .
properties
IUPAC Name |
4-(4-bromobenzoyl)-7-chloro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrClN2O2/c23-16-8-6-15(7-9-16)22(28)26-13-20(27)25-19-11-10-17(24)12-18(19)21(26)14-4-2-1-3-5-14/h1-12,21H,13H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGZHVJXSLYHFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Cl)C(N1C(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromobenzoyl)-7-chloro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one |
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